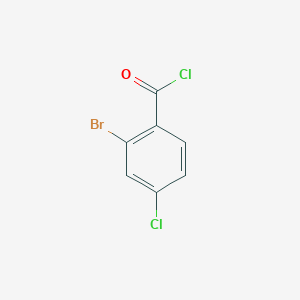

2-Bromo-4-chlorobenzoyl chloride

Description

BenchChem offers high-quality 2-Bromo-4-chlorobenzoyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-4-chlorobenzoyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-bromo-4-chlorobenzoyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrCl2O/c8-6-3-4(9)1-2-5(6)7(10)11/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZMZIXOCJASTPY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Br)C(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrCl2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20612225 | |

| Record name | 2-Bromo-4-chlorobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20612225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.90 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116779-74-9 | |

| Record name | 2-Bromo-4-chlorobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20612225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-Bromo-4-chlorobenzoyl Chloride: Structural Dynamics, Chemoselectivity, and Applications in Advanced API Synthesis

Executive Summary

In the landscape of advanced organic synthesis and active pharmaceutical ingredient (API) manufacturing, halogenated benzoyl chlorides serve as indispensable electrophilic hubs. Among these, 2-Bromo-4-chlorobenzoyl chloride (CAS: 116779-74-9) stands out due to its unique di-halogenated substitution pattern[1]. As a Senior Application Scientist, I have routinely leveraged this compound's chemoselectivity to construct complex poly-substituted aromatic architectures. This whitepaper systematically deconstructs the physicochemical properties, mechanistic reactivity, and validated synthetic protocols associated with 2-bromo-4-chlorobenzoyl chloride, with a specific focus on its critical role in the synthesis of selective serotonin reuptake inhibitors (SSRIs) like Citalopram[2].

Physicochemical Properties & Structural Logic

The utility of 2-bromo-4-chlorobenzoyl chloride is fundamentally rooted in its electronic and steric environment. The molecule features an acyl chloride functional group flanked by a bromine atom at the ortho position and a chlorine atom at the para position[3].

The inductive electron-withdrawing effects of both the halogens and the aromatic ring drastically enhance the electrophilic character of the carbonyl carbon[1]. This heightened electrophilicity makes the acyl carbon highly susceptible to nucleophilic attack, lowering the activation energy required for acyl transfer reactions[3].

Table 1: Quantitative Physicochemical Data

| Property | Value | Reference |

| IUPAC Name | 2-Bromo-4-chlorobenzoyl chloride | [4] |

| CAS Registry Number | 116779-74-9 | [5] |

| Molecular Formula | C₇H₃BrCl₂O | [6] |

| Molecular Weight | 253.90 g/mol | [5] |

| Topological Polar Surface Area (TPSA) | 17.1 Ų | [6] |

| Heavy Atom Count | 11 | [6] |

| Appearance | Crystalline solid / Liquid (temperature dependent) | [7] |

Chemoselective Reactivity Profile

The true power of 2-bromo-4-chlorobenzoyl chloride lies in its orthogonal reactivity. A synthetic chemist can selectively address the acyl chloride, the C-Br bond, or the C-Cl bond depending on the chosen reagents and reaction conditions[1].

Table 2: Chemoselective Transformation Pathways

| Reaction Type | Reagents / Catalysts | Primary Product Motif | Mechanistic Causality |

| Nucleophilic Acyl Substitution | Alcohols, Phenols, Amines | Esters, Amides | Driven by the excellent leaving group ability of the chloride ion and the highly electrophilic carbonyl carbon[1][3]. |

| Friedel-Crafts Acylation | Arenes (e.g., Fluorobenzene), AlCl₃ | Diaryl Ketones | Lewis acids coordinate with the acyl chloride to generate a highly reactive, resonance-stabilized acylium ion[3]. |

| Pd-Catalyzed Cross-Coupling | Arylboronic acids, Pd(0), Base | Biaryl Compounds | The C-Br bond has a significantly lower bond dissociation energy than the C-Cl bond, allowing for selective oxidative addition by palladium[1]. |

Application in Drug Development: The Citalopram Pathway

In pharmaceutical manufacturing, the selection of a synthetic route is dictated by yield, chemoselectivity, and scalability[8]. 2-Bromo-4-chlorobenzoyl chloride is a preeminent starting material for the industrial synthesis of Citalopram and its S-enantiomer, Escitalopram[2][3].

The pathway leverages the compound's dual functionality: first, utilizing the acyl chloride for a Friedel-Crafts acylation to build the benzophenone core; second, exploiting the reactive ortho-bromine for a chemoselective cyanation[2][9].

Synthetic pathway of Citalopram utilizing 2-bromo-4-chlorobenzoyl chloride as a key intermediate.

Validated Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols detail the exact methodologies for the first three stages of the Citalopram synthesis pathway. Each step is designed as a self-validating system where the physical state or TLC profile dictates reaction progression[2].

Protocol 1: Synthesis of 2-Bromo-4-chlorobenzoyl chloride

Causality: Thionyl chloride (SOCl₂) is selected as the chlorinating agent because its byproducts (SO₂ and HCl) are gaseous. This drives the reaction equilibrium forward according to Le Chatelier's principle and eliminates the need for complex aqueous workups that could hydrolyze the sensitive acyl chloride product[3].

-

Setup: Charge a dry 500 mL, three-necked round bottom flask with 2-bromo-4-chlorobenzoic acid (45.0 g, 0.2 mol) and 225 mL of anhydrous toluene[2].

-

Addition: Add thionyl chloride (28.0 g, 0.24 mol) dropwise to the reaction mixture at room temperature under an inert atmosphere (N₂ or Ar)[2].

-

Reaction: Slowly heat the mixture to reflux and maintain for 4 hours. The cessation of gas evolution serves as a visual indicator of reaction completion[2].

-

Isolation: Distill off the toluene and excess thionyl chloride under vacuum. The resulting residue is pure 2-bromo-4-chlorobenzoyl chloride, which must be used immediately in the next step to prevent atmospheric hydrolysis[2].

Protocol 2: Friedel-Crafts Acylation

Causality: Anhydrous aluminum chloride (AlCl₃) acts as a strong Lewis acid to abstract the chloride ion, generating a highly reactive acylium ion. The reaction is initiated at 0-5 °C to control the highly exothermic complexation step and prevent poly-acylation or degradation[2].

-

Activation: In a clean, dry 500 mL flask, combine fluorobenzene (22.0 mL) and anhydrous AlCl₃ (14 g, 0.15 mol)[2].

-

Coupling: Dissolve the 2-bromo-4-chlorobenzoyl chloride (22.6 g, 0.09 mol) from Protocol 1 in fluorobenzene (22 mL). Add this solution dropwise to the AlCl₃ suspension while strictly maintaining the internal temperature at 0-5 °C[2].

-

Propagation: Slowly raise the temperature to 50-60 °C and maintain for 3 hours to drive the electrophilic aromatic substitution to completion[2].

-

Quenching: Cool the mixture to room temperature and pour it carefully into 200 mL of ice-water containing 20 mL of concentrated HCl to break the aluminum complex. Extract the product with methylene chloride and wash the organic layer with aqueous sodium bicarbonate to neutralize residual acid[2].

Protocol 3: Chemoselective Cyanation (Rosenmund-von Braun Reaction)

Causality: Copper(I) cyanide (CuCN) is utilized to selectively substitute the ortho-bromine atom. The C-Br bond undergoes oxidative addition much faster than the C-Cl bond, ensuring that the para-chlorine remains intact for downstream functionalization[1][2].

-

Setup: Charge a 500 mL flask with 2-bromo-4-chloro-4'-fluorobenzophenone (39.0 g, 0.12 mol), CuCN (11.7 g, 0.13 mol), and 200 mL of dry DMF[2].

-

Reaction: Heat the mixture to 110 °C and maintain for 7 hours[2].

-

Validation: Monitor the reaction via Thin Layer Chromatography (TLC). The reaction is deemed complete when the spot corresponding to the starting bromo-compound entirely disappears[2].

-

Workup: Cool the mixture, pour into 500 mL of water, and extract the resulting 2-cyano-4-chloro-4'-fluorobenzophenone into benzene. Distill the solvent to yield the crude intermediate[2].

Safety, Handling, and Storage

As a highly reactive acyl chloride, 2-bromo-4-chlorobenzoyl chloride presents specific GHS hazards that require strict engineering controls[6].

-

Hazards: The compound is corrosive and causes severe skin burns and eye damage. It reacts violently with ambient moisture or water to release toxic, corrosive hydrogen chloride (HCl) gas[6].

-

Handling: All manipulations must be performed in a certified fume hood using standard Schlenk line techniques or a glovebox. Personnel must wear heavy-duty nitrile gloves, chemical splash goggles, and a lab coat[6].

-

Storage: Store the compound locked up in a tightly sealed, moisture-free container under an inert atmosphere (Nitrogen or Argon). Keep away from heat sources and incompatible nucleophiles (alcohols, strong bases, amines)[6].

References

1.[1] Benchchem. 2-Bromo-4-chlorobenzoyl chloride | 116779-74-9. Available at: 2.[6] Guidechem. 2-BROMO-6-CHLOROBENZOYL CHLORIDE 116529-65-8 wiki. Available at: 3.[4] Fluorochem. 2-Bromo-4-chlorobenzoyl chloride (CAS 116779-74-9). Available at: 4.[8] Benchchem. 5-Bromophthalide|CAS 64169-34-2|High-Purity Reagent. Available at: 5.[7] Evitachem. Buy 2-Bromo-4-chloro-N-methoxy-N-methylbenzamide. Available at: 6.[5] Sigma-Aldrich. 116779-74-9 - 2-Bromo-4-chlorobenzoyl chloride. Available at: 7.[2] Asian Journal of Chemistry. Novel and Improved Process for the Preparation of Citalopram. Available at: 8.[3] Benchchem. Chemical Reactivity and Mechanistic Investigations of 2 Bromo 4 Chlorobenzoyl Chloride. Available at: 9.[9] Benchchem. Synthetic Pathways and Logical Relationships: Citalopram. Available at:

Sources

- 1. 2-Bromo-4-chlorobenzoyl chloride | 116779-74-9 | Benchchem [benchchem.com]

- 2. asianpubs.org [asianpubs.org]

- 3. benchchem.com [benchchem.com]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. 116779-74-9 | Sigma-Aldrich [sigmaaldrich.com]

- 6. Page loading... [guidechem.com]

- 7. evitachem.com [evitachem.com]

- 8. 5-Bromophthalide|CAS 64169-34-2|High-Purity Reagent [benchchem.com]

- 9. 5-Bromophthalide|CAS 64169-34-2|High-Purity Reagent [benchchem.com]

Whitepaper: Physical, Chemical, and Photophysical Characteristics of CAS 52948-23-9

Executive Summary

CAS 52948-23-9, chemically identified as 2-(benzo[d]oxazol-2-yl)benzo[b]thiophen-3-ol , represents a highly privileged heteroaromatic scaffold. By fusing an electron-rich benzo[b]thiophene core with an electron-deficient benzoxazole moiety, this molecule exhibits extraordinary photophysical properties—most notably, Excited-State Intramolecular Proton Transfer (ESIPT). As a Senior Application Scientist, I have structured this technical guide to deconstruct the molecule's physical properties, chemical reactivity, and synthetic pathways. The goal is to provide researchers and drug development professionals with a self-validating framework for utilizing this scaffold in fluorescent probe design and medicinal chemistry.

Molecular Architecture & Physicochemical Profile

The structural genius of CAS 52948-23-9 lies in the spatial proximity of the 3-hydroxyl group on the benzothiophene ring and the imine nitrogen of the benzoxazole ring. This specific geometric arrangement enforces a strong intramolecular hydrogen bond (O-H···N), locking the molecule into a highly planar, rigid conformation that is essential for its downstream applications.

Table 1: Quantitative Physicochemical Properties of CAS 52948-23-9

| Property | Value | Scientific Implication |

| Molecular Formula | C15H9NO2S | Highly conjugated, extended π-electron system. |

| Molecular Weight | 267.30 g/mol | Optimal for small-molecule drug design (Lipinski compliant). |

| LogP (Predicted) | ~3.8 - 4.2 | High lipophilicity; suggests excellent membrane permeability. |

| H-Bond Donors | 1 (-OH) | Critical for ESIPT cycling and target kinase binding. |

| H-Bond Acceptors | 3 (N, O, S) | Facilitates diverse intermolecular interactions in biological matrices. |

| Topological Polar Surface Area | ~65 Ų | Highly favorable for blood-brain barrier (BBB) penetration. |

Photophysical Characteristics: The ESIPT Phenomenon

The defining characteristic of CAS 52948-23-9 is its ESIPT capability. Upon UV excitation, the electron density of the molecule shifts dramatically, increasing the acidity of the enol proton and the basicity of the benzoxazole nitrogen.

The Causality of the Stokes Shift: This electronic redistribution triggers an ultrafast (femtosecond) proton transfer from the oxygen to the nitrogen, generating an excited keto tautomer. The subsequent radiative decay (emission) from this keto state results in a massive Stokes shift (>100 nm). This exceptionally large shift eliminates self-absorption and background autofluorescence—a critical requirement for designing ultrasensitive biological imaging probes[1].

Fig 1. The 4-level ESIPT photophysical cycle of CAS 52948-23-9.

Chemical Synthesis & Reactivity

The synthesis of the benzo[b]thiophene core classically relies on the Dieckmann condensation, a highly reliable method for constructing 3-hydroxybenzo[b]thiophenes[2]. The subsequent installation of the benzoxazole ring requires a harsh but efficient dehydrative cyclization[3].

Self-Validating Experimental Protocol: Synthesis of CAS 52948-23-9

-

Step 1: Dieckmann Condensation for the Core

-

Procedure: React methyl thiosalicylate with methyl chloroacetate in the presence of sodium methoxide (NaOMe) in absolute methanol at 0°C, followed by reflux for 4 hours.

-

Causality: NaOMe acts as a strong base to deprotonate the active methylene, driving the intramolecular nucleophilic attack on the ester carbonyl to form the 3-hydroxybenzo[b]thiophene-2-carboxylate[3].

-

Validation Check: Perform Thin-Layer Chromatography (TLC) using Hexane:EtOAc (4:1). The step is validated when the starting material (Rf ~0.7) is entirely replaced by a highly UV-active spot (Rf ~0.3) that exhibits faint blue fluorescence under 365 nm UV light.

-

-

Step 2: Amidation and Cyclodehydration

-

Procedure: Combine the intermediate ester with 2-aminophenol in polyphosphoric acid (PPA). Heat the highly viscous mixture to 160°C for 6 hours under an inert argon atmosphere.

-

Causality: PPA serves a dual purpose: it acts as a high-boiling solvent and a potent dehydrating agent. It first facilitates the amidation of the ester, then thermodynamically drives the cyclization by removing water, locking the benzoxazole ring into its highly conjugated form.

-

Validation Check: Quench a 0.1 mL aliquot in ice water and extract with dichloromethane. Analyze via 1H-NMR. The disappearance of the broad carboxylic/amide protons and the emergence of a sharp, highly deshielded singlet at ~11.5 ppm (the intramolecularly bonded -OH) confirms the successful formation of the ESIPT fluorophore.

-

Fig 2. Step-by-step synthetic workflow for CAS 52948-23-9.

Applications in Drug Development & Materials Science

Beyond its photophysical utility, the structural motif of CAS 52948-23-9 holds significant pharmacological and diagnostic potential:

-

Anti-Inflammatory Agents : 3-Hydroxybenzo[b]thiophene derivatives are well-documented as potent, dual 5-LOX/COX inhibitors. The lipophilic benzoxazole substitution enhances target binding affinity within the hydrophobic pocket of the 5-lipoxygenase enzyme, making it a viable lead compound for inflammatory diseases[3].

-

Microenvironment-Sensitive Biomarkers : Because the ESIPT emission is highly sensitive to the local microenvironment (e.g., polarity and hydrogen-bonding disruption), CAS 52948-23-9 serves as an excellent scaffold for designing target-specific fluorescent probes. By modulating the electron-withdrawing strength of the rings, researchers can tune the emission wavelength for ultrasensitive in vitro sensing[1].

References

-

Title: Tandem SN2 Nucleophilic Substitution/Phospho-Dieckmann Reaction: One-Step Synthesis of 2-Phosphonyl-3-hydroxybenzo[b]thiophenes Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

-

Title: Precise Electron-Withdrawing Strength Modulation of ESIPT Probes for Ultrasensitive and Specific Fluorescence Sensing Source: Analytical Chemistry - ACS Publications URL: [Link]

Sources

Solubility Dynamics and Handling Protocols for 2-Bromo-4-chlorobenzoyl Chloride in Organic Solvents

Executive Summary

2-Bromo-4-chlorobenzoyl chloride (CAS 116779-74-9) is a highly reactive, halogenated acyl chloride utilized as a critical electrophilic building block in advanced organic synthesis and active pharmaceutical ingredient (API) development. With a molecular weight of 253.90 g/mol [1], assessing its solubility is not merely a physical measurement but a complex evaluation of thermodynamic capacity versus kinetic stability. This whitepaper provides a comprehensive framework for understanding the solvation mechanics of 2-bromo-4-chlorobenzoyl chloride, detailing its compatibility with various organic solvents, and establishing a self-validating analytical protocol for precise solubility determination.

Chemical Causality: The Electrophilic Nature of the Solute

To understand the solubility profile of 2-bromo-4-chlorobenzoyl chloride, one must first analyze the causality behind its chemical reactivity. The acyl chloride functional group is inherently prone to nucleophilic attack. In this specific derivative, the electrophilicity of the carbonyl carbon is severely exacerbated by the structural substitution pattern: an ortho-bromine atom and a para-chlorine atom[2].

Both halogens exert strong inductive electron-withdrawing effects (-I) across the aromatic σ-bond framework. This pulls electron density away from the carbonyl center, intensifying its partial positive charge (δ+) and lowering the lowest unoccupied molecular orbital (LUMO) energy[2]. Because of this heightened electrophilicity, the compound does not simply "dissolve" in protic environments; it undergoes rapid, irreversible nucleophilic acyl substitution (solvolysis). Therefore, true thermodynamic solubility can only be achieved and measured in strictly anhydrous, aprotic solvent systems[3].

Thermodynamic Solubility vs. Kinetic Degradation

The selection of a solvent for 2-bromo-4-chlorobenzoyl chloride dictates whether the system will achieve stable solvation or undergo rapid degradation.

-

Aprotic Solvents (Stable Solvation): Solvents such as dichloromethane (DCM), tetrahydrofuran (THF), and toluene lack acidic protons and non-bonding electron pairs capable of acting as strong nucleophiles. In these media, the principle of "like dissolves like" governs. The highly polar acyl chloride group interacts favorably with polar aprotic solvents via dipole-dipole interactions, resulting in high solubility[3].

-

Protic Solvents (Kinetic Degradation): Solvents like water, methanol, and ethanol act as nucleophiles. Attempting to dissolve the compound in methanol results in rapid alcoholysis, yielding methyl 2-bromo-4-chlorobenzoate and hydrochloric acid[2]. In water, it hydrolyzes to 2-bromo-4-chlorobenzoic acid[4]. Thus, solubility in protic solvents is functionally zero, as the solute is entirely consumed by the solvent.

Solubility Profile in Common Organic Solvents

The following table summarizes the solubility behavior of 2-bromo-4-chlorobenzoyl chloride across standard laboratory solvents, extrapolated from its structural properties and data on baseline benzoyl chloride derivatives[3][5].

| Solvent | Classification | Solubility Profile | Mechanistic & Application Notes |

| Dichloromethane (DCM) | Polar Aprotic | Highly Soluble / Miscible | Optimal polarity match; the standard solvent for Friedel-Crafts and N-acylation reactions. |

| Tetrahydrofuran (THF) | Polar Aprotic | Highly Soluble | Excellent solvation via oxygen lone-pair coordination; must be strictly anhydrous and peroxide-free. |

| Toluene | Non-polar Aprotic | Soluble | Lower bulk polarity but provides strong π-π stacking interactions with the halogenated aromatic ring. |

| Diethyl Ether | Non-polar Aprotic | Soluble | Commonly used for Grignard-coupled acylations[3]. |

| Acetonitrile | Polar Aprotic | Soluble | High dipole moment aids solvation; requires rigorous drying over 3Å molecular sieves[5]. |

| Hexane | Non-polar | Sparingly Soluble | The aliphatic hydrocarbon chain clashes with the highly polar, electron-dense acyl chloride group. |

| Methanol / Ethanol | Polar Protic | Incompatible | Rapid alcoholysis yields the corresponding alkyl 2-bromo-4-chlorobenzoate[2]. |

| Water | Polar Protic | Incompatible | Violently hydrolyzes to 2-bromo-4-chlorobenzoic acid and HCl gas[4]. |

Self-Validating Protocol: Anhydrous Solubility Determination

Quantifying the exact solubility limit of an acyl chloride presents a significant analytical challenge. Standard Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) relies on aqueous mobile phases (e.g., Water/Acetonitrile gradients). Injecting 2-bromo-4-chlorobenzoyl chloride directly onto an RP-HPLC column will cause immediate on-column hydrolysis, resulting in split peaks, inaccurate quantitation, and rapid column degradation.

To circumvent this, we employ a Derivatization-Coupled Workflow . By quenching the solubilized acyl chloride with an excess of a secondary amine (such as diethylamine), we quantitatively trap the reactive species as a highly stable amide (N,N-diethyl-2-bromo-4-chlorobenzamide). This amide is perfectly stable in aqueous HPLC conditions, allowing for accurate back-calculation of the original solubility.

Step-by-Step Methodology

System Self-Validation Note: Before executing the solubility test, run a "Derivatization Efficiency Control." Dissolve a known mass (e.g., 10 mg) of the solute in 10 mL of anhydrous DCM. Apply the derivatization quench (Step 4) and analyze via HPLC. A recovery of 98-100% validates that the derivatization is quantitative and the solvent is sufficiently dry. Any loss indicates moisture contamination.

-

Anhydrous Solvent Preparation: Dry the target aprotic solvent over activated 3Å molecular sieves for 48 hours to achieve a water content of <10 ppm (verify via Karl Fischer titration).

-

Inert Equilibration: Inside a nitrogen-purged glovebox, add an excess of 2-bromo-4-chlorobenzoyl chloride to 5.0 mL of the dried solvent in a sealed borosilicate vial.

-

Agitation: Agitate the suspension on a thermostatic shaker at exactly 25.0 °C for 24 hours to ensure thermodynamic equilibrium is reached.

-

Phase Separation: While still under inert atmosphere, draw 1.0 mL of the suspension into a glass syringe and pass it through a 0.2 μm PTFE syringe filter to remove undissolved solute.

-

Derivatization Quench: Immediately transfer exactly 100 μL of the filtered aliquot into a volumetric flask containing 5.0 mL of anhydrous acetonitrile spiked with 10 equivalents of anhydrous diethylamine. Vortex for 60 seconds to ensure complete conversion to N,N-diethyl-2-bromo-4-chlorobenzamide.

-

RP-HPLC Quantitation: Dilute the quenched sample to volume with the HPLC mobile phase and analyze at 254 nm. Quantify the amide peak against a pre-established calibration curve to back-calculate the molar solubility of the acyl chloride.

Analytical Workflow Visualization

Derivatization-coupled workflow for acyl chloride solubility determination.

References

-

2-Bromo-4-chlorobenzoyl chloride | CID 21313307 - PubChem . National Institutes of Health (NIH). 1

-

2-Bromo-4-chlorobenzoyl chloride | 116779-74-9 . Benchchem.2

-

An In-Depth Technical Guide to the Solubility of Benzoyl Chloride in Organic Solvents . Benchchem. 3

-

Benzoyl chloride CAS#: 98-88-4 . ChemicalBook.5

-

Benzoyl chloride | C6H5COCl | CID 7412 - PubChem . National Institutes of Health (NIH). 4

-

Benzoyl chloride, 99% 98-88-4 . Sigma-Aldrich.

Sources

- 1. 2-Bromo-4-chlorobenzoyl chloride | C7H3BrCl2O | CID 21313307 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Bromo-4-chlorobenzoyl chloride | 116779-74-9 | Benchchem [benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Benzoyl chloride | C6H5COCl | CID 7412 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Benzoyl chloride CAS#: 98-88-4 [m.chemicalbook.com]

An In-depth Technical Guide to the Synthesis and Application of 2-Bromo-4-chlorobenzoyl Chloride Derivatives

Introduction: The Strategic Importance of 2-Bromo-4-chlorobenzoyl Chloride in Modern Synthesis

2-Bromo-4-chlorobenzoyl chloride (CAS No: 116779-74-9) is a highly reactive and versatile di-halogenated aromatic acyl chloride that has garnered significant attention as a pivotal intermediate in organic synthesis.[1] Its strategic importance lies in the unique electronic and steric properties conferred by the bromine and chlorine substituents on the benzoyl scaffold. The presence of these two electron-withdrawing halogens at the ortho and para positions enhances the electrophilicity of the carbonyl carbon, making it an exceptionally potent acylating agent.[2] This heightened reactivity is the cornerstone of its utility, enabling chemists to readily introduce the 2-bromo-4-chlorobenzoyl moiety into a vast array of molecules.

This guide provides a comprehensive review for researchers, scientists, and drug development professionals on the synthesis, reactivity, and diverse applications of 2-Bromo-4-chlorobenzoyl chloride derivatives. We will delve into the causality behind experimental choices, provide validated protocols, and explore the far-reaching impact of these compounds in medicinal chemistry, agrochemicals, and materials science.

Core Chemical and Physical Properties

A foundational understanding of the physicochemical properties of 2-Bromo-4-chlorobenzoyl chloride is essential for its safe handling and effective use in synthesis.

| Property | Value | Source |

| CAS Number | 116779-74-9 | [1] |

| Molecular Formula | C₇H₃BrCl₂O | [1] |

| Molecular Weight | 253.90 g/mol | [1] |

| IUPAC Name | 2-bromo-4-chlorobenzoyl chloride | [1] |

| Appearance | White to light brown solid | [3] |

| Primary Hazard | Corrosive, Moisture Sensitive | [3][4] |

PART 1: Synthesis of the Core Reagent: 2-Bromo-4-chlorobenzoyl Chloride

The most prevalent and reliable method for preparing 2-Bromo-4-chlorobenzoyl chloride is through the chlorination of its corresponding carboxylic acid, 2-Bromo-4-chlorobenzoic acid.[2] This transformation is a cornerstone of organic synthesis, typically employing reagents like thionyl chloride (SOCl₂) or oxalyl chloride.

The use of thionyl chloride is particularly widespread due to its efficacy and the convenient nature of its byproducts (SO₂ and HCl), which are gaseous and easily removed from the reaction mixture.[2] The reaction proceeds by refluxing the carboxylic acid in neat thionyl chloride or in an inert solvent.[2]

Caption: Synthesis of 2-Bromo-4-chlorobenzoyl chloride from its parent carboxylic acid.

Field-Proven Protocol: Synthesis via Thionyl Chloride

This protocol describes a standard laboratory procedure for the synthesis of 2-Bromo-4-chlorobenzoyl chloride.

Materials:

-

2-Bromo-4-chlorobenzoic acid

-

Thionyl chloride (SOCl₂)

-

Dichloromethane (DCM, anhydrous)

-

Pyridine (catalytic amount)

-

Round-bottom flask equipped with a reflux condenser and a gas trap (to neutralize HCl and SO₂ fumes)

-

Magnetic stirrer and heating mantle

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 2-Bromo-4-chlorobenzoic acid (1 equivalent) in anhydrous dichloromethane.

-

Catalyst Addition: Add a catalytic amount of pyridine (e.g., 1-2 drops).

-

Reagent Addition: Slowly add thionyl chloride (typically 1.2-1.5 equivalents) to the stirred suspension at room temperature. The addition should be done carefully as the reaction can be exothermic.

-

Reaction: Heat the mixture to reflux (approximately 40°C for DCM) and maintain for 2-4 hours.[5] The progress of the reaction can be monitored by the cessation of gas evolution and confirmed by techniques like Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. The excess thionyl chloride and the solvent are removed under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude 2-Bromo-4-chlorobenzoyl chloride is often of sufficient purity to be used directly in subsequent steps.[5] If further purification is needed, distillation under high vacuum can be performed.

Causality: The use of an excess of thionyl chloride ensures the complete conversion of the carboxylic acid. Pyridine acts as a catalyst, reacting with the acyl chloride intermediate to form a more reactive acylpyridinium salt, thereby accelerating the reaction.

PART 2: The Chemistry of Derivatization: A Nucleophilic Acyl Substitution Hub

The high reactivity of 2-Bromo-4-chlorobenzoyl chloride is channeled through a primary reaction pathway: nucleophilic acyl substitution . The electrophilic carbonyl carbon is highly susceptible to attack by a wide range of nucleophiles.[2] The mechanism involves the formation of a tetrahedral intermediate, which then collapses by expelling the chloride ion—an excellent leaving group—to yield the acylated product.[2]

Caption: General mechanism for nucleophilic acyl substitution reactions.

Key Derivative Classes and Their Synthesis

-

Amides (Aminolysis): Reaction with primary or secondary amines yields N-substituted amides. This is one of the most important transformations, as the amide bond is a cornerstone of peptide and pharmaceutical chemistry.

-

Esters (Alcoholysis): Reaction with alcohols or phenols produces the corresponding esters. These derivatives are valuable as plasticizers, fragrances, and pharmaceutical intermediates.

-

Ketones (Friedel-Crafts Acylation): In the presence of a Lewis acid catalyst (e.g., AlCl₃ or FeCl₃), 2-Bromo-4-chlorobenzoyl chloride reacts with aromatic compounds (arenes) to form diaryl ketones.[6] This carbon-carbon bond-forming reaction is fundamental for constructing complex molecular skeletons.[2] For instance, reacting it with phenetole (ethoxybenzene) can yield an ethoxy benzophenone derivative, a common scaffold in medicinal chemistry.[2][6]

PART 3: Applications of Derivatives in Research and Industry

The derivatives of 2-Bromo-4-chlorobenzoyl chloride are not merely synthetic curiosities; they are enabling building blocks for high-value applications, particularly in the life sciences and materials sectors. The di-halogenated phenyl ring serves as a versatile core for constructing molecules with specific biological or physical properties.[2]

| Application Area | Synthetic Strategy | Rationale & Examples |

| Pharmaceuticals | Acylation of bioactive scaffolds; Formation of amide/ester linkages. | The benzoyl moiety is a common feature in many biologically active compounds. Derivatives are explored as anti-inflammatory, anticancer, and CNS agents.[2] For example, related benzophenones have shown benzodiazepine-like properties, acting as anti-anxiety agents and anticonvulsants.[7] It is also a precursor for drugs like Citalopram.[8] |

| Agrochemicals | Introduction of the 2-bromo-4-chlorophenyl group into various molecular frameworks. | The specific halogenation pattern can be crucial for tuning the efficacy and selectivity of herbicides, pesticides, and fungicides.[4][9] |

| Materials Science | Synthesis of substituted benzophenones and other derivatives. | Used in the manufacture of dyes, pigments, and specialty polymers where the halogen atoms can influence properties like UV stability and flame retardancy.[4][9] |

Workflow Spotlight: Friedel-Crafts Acylation for Benzophenone Synthesis

This workflow details the synthesis of a benzophenone derivative, a key structure in many pharmaceutical compounds.

Caption: Experimental workflow for a typical Friedel-Crafts acylation reaction.

Protocol Detail: Synthesis of 5-bromo-2-chloro-4'-ethoxy benzophenone [6]

-

Catalyst Suspension: In a reaction vessel under an inert atmosphere, suspend aluminum trichloride (AlCl₃, 1.05-1.5 equivalents) in an anhydrous solvent like dichloromethane.

-

Acyl Chloride Addition: Add 2-Bromo-4-chlorobenzoyl chloride (1 equivalent) to the suspension.

-

Arene Addition: Cool the mixture (e.g., -30°C to -10°C) and slowly add phenetole (1 equivalent).[6]

-

Reaction: Allow the reaction to proceed for 1-3 hours, monitoring by TLC.

-

Quenching & Work-up: Carefully quench the reaction by pouring the mixture into a beaker of crushed ice and dilute hydrochloric acid. Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by recrystallization or column chromatography to isolate the target benzophenone.

Trustworthiness through Self-Validation: The success of this protocol is validated by careful monitoring of each step. The distinct color changes during the reaction, the separation of layers during work-up, and final characterization by NMR, IR, and Mass Spectrometry provide a self-validating system that ensures the identity and purity of the final product.

Conclusion

2-Bromo-4-chlorobenzoyl chloride is a powerful and indispensable reagent in modern organic synthesis. Its high reactivity, governed by the principles of nucleophilic acyl substitution, allows for the efficient construction of a diverse range of amide, ester, and ketone derivatives. These derivatives serve as critical intermediates in the development of pharmaceuticals, advanced agrochemicals, and novel materials. The protocols and mechanistic insights provided in this guide are intended to empower researchers to harness the full synthetic potential of this versatile building block, paving the way for future innovations.

References

- 2-Bromo-4-chlorobenzoyl chloride | 116779-74-9 | Benchchem. (URL: )

- What are the synthesis and applications of 2-Bromo-4-chlorobenzoic acid? - Guidechem. (2022, October 29). (URL: )

- The Synthesis of 2-Bromo-4-chlorobenzonitrile: Methods and Considerations. (2026, February 27). NINGBO INNO PHARMCHEM CO.,LTD. (URL: )

- Synthesis of 2-bromobenzoyl chloride - PrepChem.com. (URL: )

- Cas 586-75-4,4-Bromobenzoyl chloride - LookChem. (URL: )

- 5-BROMO-2-CHLORO-BENZOYL CHLORIDE synthesis - chemicalbook. (URL: )

- Exploring the Synthesis and Reactivity of 2-Bromo-4-Chlorobenzaldehyde for Chemical Innovation - NINGBO INNO PHARMCHEM CO.,LTD. (URL: )

- 2-Bromo-4-chlorobenzoyl chloride | C7H3BrCl2O | CID 21313307 - PubChem. (URL: )

- 2-bromo-4-chlorobenzoyl chloride | CAS#:116779-74-9 | Chemsrc. (2025, August 25). (URL: )

- Pharmacology of 2-o-chlororbenzoyl-4-chloro-N-methyl-N alpha-glycylglycinanilide hydrate (45-0088-S), a compound with benzodiazepine-like properties - PubMed. (1981). Arzneimittelforschung. (URL: )

- 116779-74-9|2-Bromo-4-chlorobenzoyl chloride|BLD Pharm. (URL: )

- What is 4-Chlorobenzoyl chloride? - ChemicalBook. (2020, February 12). (URL: )

- 4-Chlorobenzoyl Chloride - Anshul Specialty Molecules. (2024, June 24). (URL: )

- CN111099975A - Preparation method of 5-bromo-2-chloro-4' -ethoxy benzophenone - Google P

- 4-Chlorobenzoyl Chloride | Manufacturer, Supplier from Anand - Bromchem Labor

Sources

- 1. 2-Bromo-4-chlorobenzoyl chloride | C7H3BrCl2O | CID 21313307 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. lookchem.com [lookchem.com]

- 4. 4-Chlorobenzoyl Chloride [anshulchemicals.com]

- 5. 5-BROMO-2-CHLORO-BENZOYL CHLORIDE synthesis - chemicalbook [chemicalbook.com]

- 6. CN111099975A - Preparation method of 5-bromo-2-chloro-4' -ethoxy benzophenone - Google Patents [patents.google.com]

- 7. Pharmacology of 2-o-chlororbenzoyl-4-chloro-N-methyl-N alpha-glycylglycinanilide hydrate (45-0088-S), a compound with benzodiazepine-like properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 2-bromo-4-chlorobenzoyl chloride | CAS#:116779-74-9 | Chemsrc [chemsrc.com]

- 9. bromchemlaboratories.in [bromchemlaboratories.in]

Reactivity Profile and Synthetic Utility of 2-Bromo-4-chlorobenzoyl Chloride Electrophiles

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Application Guide

Executive Summary: The Trifunctional Electrophilic Scaffold

In advanced organic synthesis and active pharmaceutical ingredient (API) manufacturing, the selection of building blocks with programmable, orthogonal reactivity is paramount. 2-Bromo-4-chlorobenzoyl chloride (CAS No. 116779-74-9) stands out as a highly versatile, trifunctional electrophile. It features three distinct sites of reactivity: a highly electrophilic acyl chloride, a labile ortho-bromine atom, and a relatively inert para-chlorine atom.

As a Senior Application Scientist, I have observed that the true value of this molecule lies not just in its ability to undergo standard amidation or esterification, but in its capacity to serve as a programmable scaffold. By exploiting the differential electronic and steric properties of its substituents, chemists can execute sequential, chemoselective transformations—most notably in the synthesis of complex APIs such as the SSRI antidepressant Citalopram [1].

Electronic and Steric Reactivity Profile

The reactivity of 2-bromo-4-chlorobenzoyl chloride is dictated by the synergistic inductive effects of its halogen substituents.

-

Hyper-Electrophilic Acyl Carbon: The carbonyl carbon is rendered exceptionally electrophilic due to the combined electron-withdrawing inductive pull (-I effect) of the adjacent chlorine atom (on the acyl group), the ortho-bromine, and the para-chlorine on the aromatic ring. This dramatically lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the acyl group, making it highly susceptible to nucleophilic acyl substitution by amines, alcohols, and carbanions [2].

-

Orthogonal Aryl Halide Reactivity: Once the acyl group has been transformed (e.g., via Friedel-Crafts acylation), the molecule leaves behind two distinct aryl halides. The carbon-bromine (C-Br) bond is significantly weaker and more polarizable than the carbon-chlorine (C-Cl) bond. Consequently, the ortho-bromine serves as a primary site for transition-metal-catalyzed cross-coupling (e.g., Suzuki, Heck) or cyanation (using CuCN), while the para-chlorine remains intact as a secondary handle or an electronic modifier [1].

Reactivity sites of 2-bromo-4-chlorobenzoyl chloride highlighting orthogonal functionalization.

Quantitative Data: Chemoselective Transformations

To design a successful synthetic route, one must understand the empirical yields and conditions required to isolate reactivity at each specific site. The table below summarizes the quantitative data for the sequential functionalization of this scaffold, demonstrating its chemoselective nature.

| Transformation | Reactants | Catalyst / Reagent | Primary Product | Yield (%) | Chemoselectivity Focus |

| Acyl Chlorination | 2-Bromo-4-chlorobenzoic acid | SOCl₂ (neat or Toluene) | 2-Bromo-4-chlorobenzoyl chloride | >95% | Carboxylic acid selectively activated over aryl halogens. |

| Friedel-Crafts Acylation | 2-Bromo-4-chlorobenzoyl chloride, Fluorobenzene | AlCl₃ (Lewis Acid) | 2-Bromo-4-chloro-4'-fluorobenzophenone | ~71.5% | Acyl carbon reacts exclusively; aryl halogens remain untouched. |

| Cyanation (Post-Acylation) | 2-Bromo-4-chloro-4'-fluorobenzophenone | CuCN, DMF (110°C) | 2-Cyano-4-chloro-4'-fluorobenzophenone | >85% | Ortho-Br undergoes substitution selectively over Para-Cl. |

Self-Validating Experimental Protocols

The following protocols detail the synthesis of the acyl chloride and its subsequent application in a Friedel-Crafts acylation to generate a key Citalopram intermediate. These procedures are designed as self-validating systems, incorporating specific causality for each operational step to ensure trustworthiness and reproducibility [1, 2].

Protocol A: Synthesis of 2-Bromo-4-chlorobenzoyl Chloride

Objective: Convert the stable carboxylic acid into the highly reactive electrophilic acyl chloride.

-

System Setup: Charge a completely dry 500 mL, three-necked round-bottom flask with 2-bromo-4-chlorobenzoic acid (45.0 g, 0.2 mol) and 225 mL of anhydrous toluene.

-

Causality: Toluene is selected because its boiling point (110°C) allows for optimal reflux temperatures to drive the endothermic chlorination, while facilitating the azeotropic removal of excess reagents later. Moisture must be strictly excluded to prevent the hydrolysis of the resulting acyl chloride back to the starting material [3].

-

-

Reagent Addition: Slowly add thionyl chloride (SOCl₂, 28.0 g, 0.24 mol) at room temperature.

-

Validation Cue: The evolution of SO₂ and HCl gases will begin. This effervescence is a visual confirmation that the nucleophilic attack of the carboxylic acid on the thionyl chloride is occurring.

-

-

Thermal Activation: Heat the mixture to reflux and maintain for 4 hours.

-

Validation Cue: The reaction is complete when gas evolution ceases and the suspension transitions into a clear, homogeneous solution, indicating total consumption of the solid starting material.

-

-

Isolation: Distill off the toluene and excess thionyl chloride under reduced pressure. Apply a high vacuum at the end to yield 2-bromo-4-chlorobenzoyl chloride as a dense residue. This intermediate is highly moisture-sensitive and should be used directly in Protocol B without further purification.

Protocol B: Friedel-Crafts Acylation (Citalopram Intermediate)

Objective: Utilize the hyper-electrophilic acyl chloride to functionalize fluorobenzene.

-

Catalyst Suspension: In a clean, dry 500 mL flask, add fluorobenzene (22.0 mL) and anhydrous aluminum chloride (AlCl₃, 14 g, 0.15 mol). Cool the suspension to 0–5 °C using an ice bath.

-

Causality: Fluorobenzene acts as both the reactant and the solvent. AlCl₃ is a strong Lewis acid required to strip the chloride ion from the acyl chloride, generating the highly reactive acylium ion.

-

-

Electrophile Addition: Dissolve the 2-bromo-4-chlorobenzoyl chloride (22.6 g, 0.09 mol) from Protocol A in an equal volume of fluorobenzene. Add this solution dropwise to the cold AlCl₃ suspension.

-

Causality: The temperature is strictly maintained at 0–5 °C to mitigate the risk of uncontrolled, exothermic acylium ion generation, which could lead to non-specific polymerization or degradation.

-

-

Propagation: Slowly raise the temperature to 50–60 °C and maintain for 3 hours.

-

Quenching and Extraction: Cool the mixture to room temperature and pour it carefully into 200 mL of ice-water containing 20 mL of concentrated HCl.

-

Validation Cue: The acidic ice-water quench violently destroys the aluminum complex. The phase separation (aqueous vs. organic) validates the successful breakdown of the Lewis acid adduct. Extract with methylene chloride, wash with aqueous sodium bicarbonate to neutralize residual acid, dry, and distill to yield 2-bromo-4-chloro-4'-fluorobenzophenone.

-

Self-validating synthetic workflow for Citalopram intermediate via Friedel-Crafts acylation.

Conclusion

The reactivity profile of 2-bromo-4-chlorobenzoyl chloride represents a masterclass in exploiting electronic inductive effects and bond-dissociation energy differentials. By understanding the causality behind its hyper-electrophilic acyl carbon and the orthogonal reactivity of its aryl halogens, drug development professionals can leverage this molecule to construct highly complex, sterically hindered architectures with precision and high chemoselectivity.

References

-

Asian Journal of Chemistry. "Novel and Improved Process for the Preparation of Citalopram." Detailed mechanistic insights into the Friedel-Crafts acylation and subsequent cyanation utilizing 2-bromo-4-chlorobenzoyl chloride. Available at: [Link]

-

National Center for Biotechnology Information (PubChem). "PubChem Compound Summary for CID 21313307, 2-Bromo-4-chlorobenzoyl chloride." Physical and chemical properties, safety, and structural data. Available at:[Link]

Methodological & Application

Application Note: Synthesis of Amides Using 2-Bromo-4-chlorobenzoyl chloride

Target Audience: Researchers, medicinal chemists, and drug development professionals. Focus: Chemical rationale, mechanistic pathways, and self-validating protocols for the synthesis of halogenated benzamides, with an emphasis on von Hippel-Lindau (VHL) E3 ligase inhibitors.

Executive Summary & Chemical Rationale

2-Bromo-4-chlorobenzoyl chloride (CAS: 116779-74-9) is a highly reactive and versatile preeminent synthetic intermediate in organic and medicinal chemistry[1]. Its primary utility lies in its ability to rapidly form stable amides while simultaneously installing two orthogonal halogen handles for downstream functionalization.

Causality of Reactivity: The specific substitution pattern of this molecule creates a unique electronic and steric environment. The electron-withdrawing nature of both the ortho-bromine and para-chlorine atoms significantly enhances the electrophilic character of the carbonyl carbon via inductive effects[1]. This heightened electrophilicity makes the acyl chloride highly susceptible to nucleophilic attack by primary and secondary amines, ensuring rapid amidation even with sterically hindered nucleophiles[1].

Orthogonal Functionalization in Drug Design: The resulting 2-bromo-4-chlorobenzamides are highly valuable for late-stage functionalization. Because the carbon-bromine bond has a lower dissociation energy than the carbon-chlorine bond, researchers can perform regioselective palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig couplings) exclusively at the ortho position. The para-chloro group remains intact, providing a secondary handle for subsequent structural elaboration.

Application in Drug Discovery: VHL Ligase Inhibitors

In the development of Proteolysis Targeting Chimeras (PROTACs), the VHL E3 ligase is a primary target for recruiting the ubiquitin-proteasome system to degrade proteins of interest[2]. Early VHL ligands utilized an N-terminal isoxazoleacetamide fragment designed to interact with a structural water molecule within the VHL binding pocket[3].

However, structure-based optimization revealed that replacing this fragment with a benzamide derivative dramatically altered and improved binding. Specifically, the incorporation of a 2-bromo-4-chlorobenzamide moiety (Compound 36) yielded a highly potent VHL ligand[3]. X-ray crystallographic studies of the protein-ligand complex demonstrated that the 2-bromo-4-chlorobenzamide fragment orients away from the water pocket, establishing a novel binding modality that lays adjacent to the W88 side chain of the VHL protein[3].

Quantitative Data Summaries

Table 1: Physicochemical Properties of 2-Bromo-4-chlorobenzoyl chloride

| Property | Specification / Value |

| CAS Number | 116779-74-9 |

| Molecular Formula | C₇H₃BrCl₂O |

| Molecular Weight | 253.9 g/mol |

| Reactivity Profile | Highly electrophilic, moisture-sensitive acylating agent |

| Key Applications | VHL E3 ligase ligands, PROTAC precursors, Orthogonal cross-coupling |

Table 2: Impact of N-Terminal Substitution on VHL Ligand Potency (Derived from Buckley et al.[3])

| N-Terminal Fragment | VHL Ligand Potency | Structural Binding Modality |

| Isoxazoleacetamide | Baseline (Moderate) | Interacts with structural water pocket (N67, R69, H115) |

| 3-Amino-2-methylbenzamide | Improved | Reoriented away from water pocket |

| 2-Bromo-4-chlorobenzamide | Highly Potent | Binds adjacent to VHL W88 side chain |

Mechanistic Pathway

The amidation reaction proceeds via a fundamental nucleophilic acyl substitution mechanism[1]. The amine's lone pair attacks the highly electrophilic carbonyl carbon, forming a transient tetrahedral intermediate. The subsequent collapse of this intermediate expels the chloride ion, generating the amide and a proton, which is neutralized by an auxiliary base[1].

Figure 1: Nucleophilic acyl substitution mechanism for 2-bromo-4-chlorobenzamide synthesis.

Experimental Protocol: Synthesis of N-Substituted 2-Bromo-4-chlorobenzamides

This protocol provides a self-validating system for synthesizing VHL-targeting benzamides or general cross-coupling precursors. The workflow is designed to ensure high yields while systematically eliminating unreacted starting materials through targeted liquid-liquid extraction.

Figure 2: Self-validating experimental workflow for the synthesis of halogenated benzamides.

Step-by-Step Methodology

1. Preparation of the Amine Nucleophile

-

Action: Dissolve the primary or secondary amine (1.1 equiv) and N,N-Diisopropylethylamine (DIPEA) (2.0 equiv) in anhydrous dichloromethane (DCM) to achieve a 0.1 M concentration.

-

Causality: Anhydrous conditions are critical. The highly electrophilic 2-bromo-4-chlorobenzoyl chloride will readily undergo hydrolysis to 2-bromo-4-chlorobenzoic acid if moisture is present[1]. DIPEA is selected as a non-nucleophilic base to ensure complete neutralization of the HCl byproduct without competing with the target amine for the electrophile.

2. Controlled Acylation

-

Action: Cool the reaction mixture to 0 °C using an ice bath. Dissolve 2-bromo-4-chlorobenzoyl chloride (1.0 equiv) in a minimal volume of anhydrous DCM and add it dropwise to the stirring amine solution.

-

Causality: The 0 °C environment controls the highly exothermic nature of the nucleophilic attack. This prevents the thermal degradation of the acyl chloride and minimizes the formation of unwanted side products[1].

3. Reaction Propagation & Self-Validation

-

Action: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours.

-

Validation: Monitor the reaction via Thin-Layer Chromatography (TLC) or LC-MS. The complete consumption of the amine starting material and the emergence of a less polar spot (the amide) validates that the acylation has reached completion.

4. Quenching and Orthogonal Workup

-

Action: Dilute the mixture with additional DCM and transfer to a separatory funnel.

-

Causality & Self-Validation:

-

Wash 1 (Saturated Aqueous NaHCO₃): Neutralizes excess HCl and converts any hydrolyzed 2-bromo-4-chlorobenzoic acid into its water-soluble sodium salt, selectively pulling it into the aqueous layer.

-

Wash 2 (1M Aqueous HCl): Protonates any unreacted aliphatic amine starting material, rendering it water-soluble and removing it from the organic phase.

-

Wash 3 (Brine): Removes residual water from the organic phase, pre-drying the solution.

-

5. Isolation and Purification

-

Action: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via silica gel column chromatography (e.g., Hexanes/Ethyl Acetate gradient).

-

Causality: Chromatography isolates the pure 2-bromo-4-chlorobenzamide from trace organic impurities (such as residual DIPEA or non-polar byproducts), yielding a highly pure compound ready for downstream palladium-catalyzed cross-coupling or biological assaying.

References

-

Buckley, D. L., et al. "Small Molecule Inhibitors of the Interaction Between the E3 Ligase VHL and HIF1α." Angewandte Chemie International Edition, 2012.[3] URL:[Link]

-

Békés, M., et al. "Targeted Protein Degradation: Elements of PROTAC Design." Current Opinion in Chemical Biology, 2019.[2] URL:[Link]

Sources

Application Notes and Protocols for Friedel-Crafts Acylation with 2-Bromo-4-chlorobenzoyl Chloride

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of 2-Bromo-4-chlorobenzoyl Chloride in Synthesis

The Friedel-Crafts acylation, a cornerstone of organic synthesis discovered by Charles Friedel and James Mason Crafts in 1877, remains a pivotal method for forming carbon-carbon bonds and introducing acyl groups to aromatic rings.[1] This electrophilic aromatic substitution reaction is instrumental in the synthesis of aryl ketones, which are crucial intermediates in the production of pharmaceuticals, agrochemicals, and fine chemicals.[2][3]

This application note provides a detailed guide to performing Friedel-Crafts acylation using 2-Bromo-4-chlorobenzoyl chloride. This particular acylating agent is of significant interest in medicinal chemistry and materials science due to the unique electronic and steric properties conferred by its halogen substituents. The electron-withdrawing nature of the bromine and chlorine atoms enhances the electrophilicity of the carbonyl carbon, making it a highly reactive acylating agent.[4] Furthermore, the presence of two distinct halogens on the benzoyl moiety offers potential for subsequent regioselective functionalization, expanding the synthetic utility of the resulting diaryl ketone products.[4][5]

These application notes will delve into the mechanistic underpinnings of the reaction, provide detailed, field-proven protocols, and offer insights into optimizing reaction conditions for various aromatic substrates.

Reaction Mechanism: The Electrophilic Aromatic Substitution Pathway

The Friedel-Crafts acylation proceeds through a well-established electrophilic aromatic substitution mechanism. The key steps are outlined below:

-

Generation of the Acylium Ion: The reaction is initiated by the activation of 2-Bromo-4-chlorobenzoyl chloride with a Lewis acid catalyst, most commonly anhydrous aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃). The Lewis acid coordinates to the carbonyl oxygen or the chlorine of the acyl chloride, weakening the carbon-chlorine bond.[6][7] This facilitates the cleavage of the C-Cl bond to form a highly electrophilic, resonance-stabilized acylium ion.[1] Due to this resonance stabilization, the acylium ion does not undergo rearrangement, a significant advantage over Friedel-Crafts alkylation.[8]

-

Electrophilic Attack: The electron-rich aromatic ring acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. This step results in the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or a sigma complex, which temporarily disrupts the aromaticity of the ring.[7][9]

-

Deprotonation and Aromaticity Restoration: A weak base, typically the Lewis acid-halide complex (e.g., [AlCl₄]⁻), abstracts a proton from the carbon bearing the newly attached acyl group.[7] This restores the aromaticity of the ring and regenerates the Lewis acid catalyst, yielding the final aryl ketone product.

-

Product-Catalyst Complexation: The ketone product, being a Lewis base, readily forms a complex with the strong Lewis acid catalyst.[10] This complexation deactivates the product towards further acylation, thus preventing polysubstitution. Consequently, stoichiometric amounts of the Lewis acid are often required. The addition of water during the work-up is necessary to hydrolyze this complex and liberate the final ketone product.[10]

Visualizing the Mechanism

The following diagram illustrates the step-by-step mechanism of the Friedel-Crafts acylation.

Caption: Mechanism of Friedel-Crafts Acylation.

Experimental Protocols

The following protocols provide a comprehensive guide for performing the Friedel-Crafts acylation of aromatic compounds with 2-Bromo-4-chlorobenzoyl chloride.

Materials and Equipment

| Reagents | Equipment |

| 2-Bromo-4-chlorobenzoyl chloride | Three-neck round-bottom flask |

| Anhydrous Aluminum Chloride (AlCl₃) or Iron(III) Chloride (FeCl₃) | Reflux condenser with drying tube (e.g., CaCl₂) |

| Aromatic substrate (e.g., benzene, toluene, anisole) | Addition funnel |

| Anhydrous dichloromethane (DCM) or other suitable solvent | Magnetic stirrer and stir bar |

| 1 M Hydrochloric acid (HCl) | Ice bath |

| Saturated sodium bicarbonate (NaHCO₃) solution | Heating mantle (if required) |

| Saturated sodium chloride (Brine) solution | Separatory funnel |

| Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) | Rotary evaporator |

| Standard glassware for workup and purification |

Safety Precautions

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[11]

-

Fume Hood: All steps of this procedure should be performed in a well-ventilated fume hood.[11]

-

Reagent Handling:

-

Anhydrous aluminum chloride and iron(III) chloride are corrosive and moisture-sensitive solids that can react violently with water. Handle them quickly in a dry environment and avoid inhalation of dust.[11]

-

2-Bromo-4-chlorobenzoyl chloride is a corrosive acyl chloride that will react with moisture to release HCl gas. Handle with care.

-

Dichloromethane is a volatile and potentially carcinogenic solvent.

-

General Experimental Workflow

The following diagram provides a visual overview of the general workflow for the Friedel-Crafts acylation.

Caption: General Experimental Workflow.

Detailed Step-by-Step Protocol

This protocol is a general guideline and may require optimization for specific aromatic substrates.

-

Reaction Setup:

-

Assemble a clean, dry three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser fitted with a drying tube, and an addition funnel under an inert atmosphere (e.g., nitrogen or argon).[12]

-

To the flask, add the anhydrous Lewis acid (e.g., AlCl₃, 1.1 - 1.3 equivalents).

-

Add the anhydrous solvent (e.g., dichloromethane) to the flask to create a suspension.[12]

-

Cool the flask to 0-5 °C using an ice bath.[12]

-

-

Reagent Addition:

-

Dissolve 2-Bromo-4-chlorobenzoyl chloride (1.0 equivalent) in a minimal amount of anhydrous solvent and add it to the addition funnel.

-

Add the acyl chloride solution dropwise to the stirred Lewis acid suspension over 15-20 minutes, maintaining the temperature between 0-5 °C.[12]

-

Following the complete addition of the acyl chloride, add the aromatic substrate (1.0 - 1.2 equivalents), either neat or dissolved in a small amount of anhydrous solvent, dropwise via the addition funnel over 30 minutes.[12]

-

-

Reaction Progression:

-

After the addition of the aromatic substrate is complete, the reaction mixture can be stirred at 0-5 °C for an additional 30 minutes to an hour, or the ice bath can be removed, and the reaction can be stirred at room temperature.[12]

-

For less reactive substrates, gentle heating under reflux may be necessary.[13]

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[1]

-

-

Work-up and Isolation:

-

Once the reaction is complete, carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.[1][12]

-

Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with the solvent (e.g., dichloromethane).[1]

-

Combine the organic layers and wash sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and finally with brine.[1][12]

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.[1][12]

-

-

Purification:

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, hexane) or by column chromatography on silica gel.[12]

-

Substrate Scope and Expected Outcomes

The reactivity of the aromatic substrate plays a crucial role in the success of the Friedel-Crafts acylation.

| Substrate Type | Examples | Expected Reactivity & Notes |

| Activated Arenes | Anisole, Toluene, Phenols | These substrates are highly reactive towards Friedel-Crafts acylation. The reaction typically proceeds under mild conditions (0 °C to room temperature) and gives good to excellent yields.[4][6] For substituted arenes, the major product is usually the para-isomer due to steric hindrance, especially with bulky acylating agents.[2][14] |

| Unsubstituted Arene | Benzene | Benzene undergoes Friedel-Crafts acylation readily, though it may require slightly more forcing conditions (e.g., room temperature to gentle heating) compared to activated arenes.[13] |

| Deactivated Arenes | Nitrobenzene, Benzoic Acid, Halobenzenes | Aromatic rings with strongly electron-withdrawing groups are generally unreactive under standard Friedel-Crafts conditions.[10] Halobenzenes are also deactivated but can undergo acylation, albeit at a slower rate and often requiring higher temperatures and longer reaction times. |

| Heterocyclic Compounds | Furan, Thiophene, Pyrrole | These electron-rich heterocycles are typically reactive towards Friedel-Crafts acylation. However, they can be sensitive to strong Lewis acids, and milder catalysts or specific conditions may be required to avoid polymerization or degradation.[15] |

Note: The yields are highly dependent on the specific experimental setup, purity of reagents, and purification methods. Optimization of reaction conditions (catalyst, solvent, temperature, and reaction time) is often necessary for each specific substrate.

Troubleshooting and Key Considerations

-

Moisture Sensitivity: Anhydrous conditions are critical for the success of the Friedel-Crafts acylation. The presence of moisture will deactivate the Lewis acid catalyst.

-

Catalyst Choice and Stoichiometry: While AlCl₃ is a common and effective catalyst, other Lewis acids like FeCl₃ can also be used and may be more environmentally benign.[6] Due to product-catalyst complexation, at least a stoichiometric amount of the catalyst is generally required.[3]

-

Solvent Selection: The choice of solvent can influence the reaction rate and outcome. Common solvents include dichloromethane, carbon disulfide, and nitrobenzene (for less reactive substrates).

-

Work-up Procedure: The quenching step is exothermic and should be performed carefully and slowly. The use of an ice/HCl mixture helps to hydrolyze the aluminum-ketone complex and separate the catalyst from the organic product.[1]

Conclusion

The Friedel-Crafts acylation with 2-Bromo-4-chlorobenzoyl chloride is a robust and versatile method for the synthesis of highly functionalized diaryl ketones. By understanding the reaction mechanism and carefully controlling the experimental parameters, researchers can effectively utilize this protocol to generate valuable intermediates for a wide range of applications in drug discovery and materials science. The protocols and insights provided in this application note serve as a comprehensive guide for the successful implementation of this important synthetic transformation.

References

- Friedel, C., & Crafts, J. M. (1877). Sur une nouvelle méthode générale de synthèse d’hydrocarbures, d’acétones, etc. Comptes Rendus de l'Académie des Sciences, 84, 1392-1395.

-

Nishanth, M., & Sureshbabu, G. (2025). Eco-friendly and efficient Friedel–Crafts acylation of activated arenes catalyzed with low-loaded ferric chloride in propylene carbonate as the solvent: scope and mechanistic insights. RSC Advances, 15 (1), 1-10. [Link]

-

BYJU'S. Friedel Crafts Reaction. [Link]

-

Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

-

Chemguide. THE REACTION OF ACYL CHLORIDES WITH BENZENE. [Link]

-

University of Wisconsin-Madison. Friedel-Crafts Acylation of Anisole. [Link]

-

University of California, Davis. (2020, May 30). 18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions. Chemistry LibreTexts. [Link]

-

Ventura College. Experiment 1: Friedel-Crafts Acylation. [Link]

-

PraxiLabs. Friedel Crafts Reaction Virtual Lab. [Link]

-

Scribd. (2006, October 4). Friedel-Crafts Acylation of Anisole. [Link]

- Chloroacetylation of arenes using chloroacetyl chloride in the presence of FeCl3 modified montmorillonite K10. Indian Journal of Chemistry, 45B, 2006, pp. 1045-1049.

-

Royal Society of Chemistry. Use of AlCl3 in Friedel Crafts arylation type reactions and beyond: an overview on the development of unique methodologies leading to N-heteroarenes. Organic & Biomolecular Chemistry, 12 (44), 8866-8881. [Link]

-

OpenStax. (2023, September 20). 16.3 Alkylation and Acylation of Aromatic Rings: The Friedel–Crafts Reaction. Organic Chemistry. [Link]

-

The Organic Chemistry Tutor. (2018, May 7). Friedel Crafts Acylation of Benzene Reaction Mechanism [Video]. YouTube. [Link]

-

LookChem. Cas 586-75-4,4-Bromobenzoyl chloride. [Link]

-

International Journal of Chemical and Physical Sciences. (2015). Environmentally Benign Process for Acylation of Arenes Using Carboxylic Acidanhydrides as Acylating Agents in Presence of Soli. [Link]

-

TÜBİTAK Academic Journals. (2010, January 1). Friedel-Crafts acylation of arenes with carboxylic acids using silica gel supported AlCl_3. Turkish Journal of Chemistry. [Link]

- ResearchGate. (2014). Facile synthesis of dihydrochalcones via the AlCl3-promoted tandem Friedel–Crafts acylation and alkylation of arenes with 2-alkenoyl chlorides. Tetrahedron, 70(36), 6149-6155.

- Wiley Online Library. (1971). Catalytic Friedel-Crafts Acylation of Aromatic Compounds. Angewandte Chemie International Edition in English, 10(1), 70-71.

-

Scientific & Academic Publishing. (2025, February 26). Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. International Journal of Organic Chemistry, 15 (1), 1-12. [Link]

-

Organic Chemistry Portal. Synthesis of aryl ketones by acylation of arenes. [Link]

-

ResearchGate. (2007). ChemInform Abstract: Synthesis of (2-Chlorophenyl)(phenyl)methanones and 2-(2-Chlorophenyl)-1-phenylethanones by Friedel-Crafts Acylation of 2-Chlorobenzoic Acids and 2-(2-Chlorophenyl)acetic Acids Using Microwave Heating. ChemInform, 38 (42). [Link]

Sources

- 1. websites.umich.edu [websites.umich.edu]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17 [article.sapub.org]

- 4. condor.depaul.edu [condor.depaul.edu]

- 5. scribd.com [scribd.com]

- 6. Eco-friendly and efficient Friedel–Crafts acylation of activated arenes catalyzed with low-loaded ferric chloride in propylene carbonate as the solvent: scope and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]

- 7. organic-chemistry.org [organic-chemistry.org]

- 8. m.youtube.com [m.youtube.com]

- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. chemguide.co.uk [chemguide.co.uk]

- 14. youtube.com [youtube.com]

- 15. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

Application Note: Optimized Esterification Protocols for 2-Bromo-4-chlorobenzoyl Chloride

Executive Summary & Chemical Context

2-Bromo-4-chlorobenzoyl chloride (CAS: 116779-74-9) is a highly versatile acylating agent utilized in the synthesis of complex pharmaceutical intermediates, including central nervous system (CNS) agents and multi-substituted aromatic scaffolds[1].

While the electron-withdrawing nature of both the bromine and chlorine atoms significantly enhances the electrophilicity of the carbonyl carbon, this molecule presents a unique synthetic challenge. The bromine atom at the ortho position imposes severe steric hindrance, physically obstructing the Bürgi-Dunitz trajectory required for incoming nucleophiles to attack the carbonyl center[2]. Consequently, standard esterification conditions often result in sluggish reaction rates, incomplete conversion, or competitive hydrolysis. This application note details the mechanistic rationale and optimized protocols required to achieve high-yielding esterifications with this sterically encumbered substrate.

Mechanistic Insights: Overcoming Steric Hindrance

Esterification of acyl chlorides proceeds via a nucleophilic acyl substitution mechanism[3]. For unhindered benzoyl chlorides, general base catalysis using triethylamine (Et₃N) or pyridine is typically sufficient. However, the steric clash introduced by the ortho-bromo group in 2-bromo-4-chlorobenzoyl chloride dramatically increases the activation energy barrier for the formation of the tetrahedral intermediate[4].

To bypass this kinetic bottleneck, the addition of a highly nucleophilic catalyst—specifically 4-Dimethylaminopyridine (DMAP) —is strictly required. DMAP operates via a nucleophilic catalysis mechanism (analogous to Steglich-type esterification activations)[5].

The Causality of the Catalyst:

-

DMAP rapidly attacks the sterically hindered acyl chloride, displacing the chloride ion to form a charged, highly reactive N-acylpyridinium intermediate.

-

This intermediate is significantly more electrophilic and projects the acyl group away from the ortho-bromo steric shield.

-

The alcohol nucleophile can then easily attack the N-acylpyridinium intermediate, forming the ester and regenerating the DMAP catalyst.

Diagram 1: DMAP-catalyzed nucleophilic acyl substitution bypassing ortho-steric hindrance.

Reaction Optimization & Quantitative Data

The selection of solvent, base, and catalyst stoichiometry is critical for driving the reaction to completion while minimizing the hydrolysis of the acyl chloride to 2-bromo-4-chlorobenzoic acid[6]. The table below summarizes the quantitative optimization parameters for ortho-halogenated benzoyl chlorides.

| Parameter | Sub-Optimal Condition | Optimized Condition | Rationale for Optimization | Expected Yield |

| Base | Pyridine (1.5 eq) | Et₃N or DIPEA (2.0 eq) | Et₃N/DIPEA provides superior proton scavenging without competing as a poor nucleophile. | ~85-95% |

| Catalyst | None | DMAP (0.1 - 0.2 eq) | Essential for forming the reactive N-acylpyridinium intermediate to overcome steric clash. | >90% |

| Solvent | Wet DCM / Acetone | Anhydrous DCM or THF | Water rapidly hydrolyzes the acyl chloride; strictly anhydrous conditions are mandatory. | N/A |

| Temperature | Room Temp (Addition) | 0 °C to RT | Dropwise addition at 0 °C controls the exotherm and suppresses side-reaction pathways. | ~90% |

| Time | 1 - 2 hours | 4 - 16 hours | Steric hindrance necessitates extended maturation times for complete conversion. | >90% |

Detailed Experimental Protocol

This methodology is designed as a self-validating system . It incorporates in-process controls (TLC monitoring) and specific work-up steps engineered to chemically isolate the target ester by sequentially stripping away catalysts, unreacted starting materials, and byproducts.

Materials Required:

-

Acylating Agent: 2-Bromo-4-chlorobenzoyl chloride (1.2 equiv)

-

Nucleophile: Target Alcohol (1.0 equiv)

-

Base: Triethylamine (Et₃N) (2.0 equiv)

-

Catalyst: 4-Dimethylaminopyridine (DMAP) (0.1 equiv)

-

Solvent: Anhydrous Dichloromethane (DCM) (0.2 M relative to alcohol)

Step-by-Step Methodology:

-

System Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar under an argon or nitrogen atmosphere. Causality: Moisture must be strictly excluded to prevent the irreversible hydrolysis of the acyl chloride into unreactive 2-bromo-4-chlorobenzoic acid[6].

-

Reagent Loading: Dissolve the target alcohol (1.0 equiv) in anhydrous DCM. Add Et₃N (2.0 equiv) and DMAP (0.1 equiv) to the solution. Stir for 5 minutes at room temperature to ensure complete homogenization.

-

Thermal Control: Cool the reaction mixture to 0 °C using an ice-water bath. Causality: Lowering the temperature prior to addition controls the exothermic nature of the acylpyridinium formation and minimizes degradation[7].

-

Acylation: Dissolve 2-bromo-4-chlorobenzoyl chloride (1.2 equiv) in a minimal volume of anhydrous DCM (e.g., 1-2 mL/mmol). Add this solution dropwise to the reaction mixture over 10-15 minutes using a syringe pump or pressure-equalizing addition funnel.

-

Reaction Maturation: Remove the ice bath and allow the reaction to warm naturally to room temperature. Stir for 4 to 16 hours depending on the steric bulk of the alcohol.

-

In-Process Validation (TLC): Monitor the reaction via Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 20% EtOAc in Hexanes). The consumption of the alcohol and the appearance of a new, less polar UV-active spot confirms reaction progression.

-

Quenching: Quench the reaction by adding saturated aqueous NH₄Cl (10 mL/mmol). Transfer the biphasic mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 10 mL).

-

Targeted Washing Sequence (Self-Validation):

-

Wash the combined organic layers with 1M HCl (aq) . Causality: Protonates and removes the DMAP catalyst and excess Et₃N into the aqueous phase.

-

Wash with Saturated NaHCO₃ (aq) . Causality: Deprotonates and removes any unreacted 2-bromo-4-chlorobenzoic acid (hydrolysis byproduct) into the aqueous phase.

-

Wash with Brine (Saturated NaCl) to draw out residual water from the organic layer.

-

-

Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude ester.

-

Purification: Purify the crude product via flash column chromatography on silica gel or recrystallization, depending on the physical state and desired purity of the final ester.

Diagram 2: Step-by-step experimental workflow for the esterification of hindered acyl chlorides.

Troubleshooting & Optimization

-

Issue: High recovery of 2-bromo-4-chlorobenzoic acid during the NaHCO₃ wash.

-

Root Cause: Moisture in the solvent, ambient humidity entering the flask, or degraded starting material.

-

Solution: Ensure the use of freshly distilled or strictly anhydrous solvents. Verify the integrity of the 2-bromo-4-chlorobenzoyl chloride reagent, as it fumes and degrades upon exposure to atmospheric moisture[6].

-

-

Issue: Incomplete conversion of the alcohol after 16 hours.

-

Root Cause: Extreme steric hindrance from a secondary or tertiary alcohol failing to attack the N-acylpyridinium intermediate.

-

Solution: Increase the DMAP loading to 0.2 - 0.5 equivalents. Alternatively, switch the solvent to anhydrous THF and gently reflux the reaction mixture (65 °C) to provide the necessary thermal energy to overcome the activation barrier[2].

-

References

- 2-Bromo-4-chlorobenzoyl chloride | 116779-74-9 | Benchchem. Benchchem.